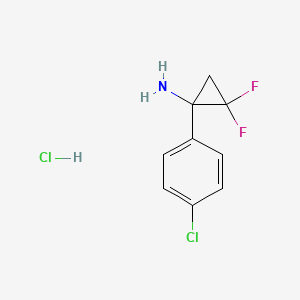![molecular formula C6H11ClFNO2 B15318123 2-[(2S,4S)-4-fluoropyrrolidin-2-yl]aceticacidhydrochloride](/img/structure/B15318123.png)
2-[(2S,4S)-4-fluoropyrrolidin-2-yl]aceticacidhydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(2S,4S)-4-fluoropyrrolidin-2-yl]aceticacidhydrochloride is a chemical compound with the molecular formula C6H11ClFNO2 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a fluorine atom at the 4-position of the pyrrolidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2S,4S)-4-fluoropyrrolidin-2-yl]aceticacidhydrochloride typically involves the fluorination of a pyrrolidine precursor. One method involves the use of (2S,4S)-4-fluoropyrrolidine-2-carboxylic acid as an intermediate . The reaction conditions often include the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction is carried out under controlled temperature and pressure to ensure the selective introduction of the fluorine atom at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its hydrochloride salt form.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(2S,4S)-4-fluoropyrrolidin-2-yl]aceticacidhydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the fluorine-substituted position.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), and nucleophiles like sodium azide (NaN3) or thiols (RSH). The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines
Applications De Recherche Scientifique
2-[(2S,4S)-4-fluoropyrrolidin-2-yl]aceticacidhydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions due to its ability to mimic natural substrates.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties, such as fluorinated polymers or surfactants.
Mécanisme D'action
The mechanism of action of 2-[(2S,4S)-4-fluoropyrrolidin-2-yl]aceticacidhydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom at the 4-position of the pyrrolidine ring can enhance binding affinity and selectivity by forming strong hydrogen bonds or van der Waals interactions with the target. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2S,4S)-4-Fluoropyrrolidine-2-carbonitrile hydrochloride
- (2S,4S)-4-Fluoropyrrolidine-2-carboxylic acid
Uniqueness
2-[(2S,4S)-4-fluoropyrrolidin-2-yl]aceticacidhydrochloride is unique due to its specific substitution pattern and the presence of both fluorine and acetic acid moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or binding affinity, depending on the context of its use.
Propriétés
Formule moléculaire |
C6H11ClFNO2 |
|---|---|
Poids moléculaire |
183.61 g/mol |
Nom IUPAC |
2-[(2S,4S)-4-fluoropyrrolidin-2-yl]acetic acid;hydrochloride |
InChI |
InChI=1S/C6H10FNO2.ClH/c7-4-1-5(8-3-4)2-6(9)10;/h4-5,8H,1-3H2,(H,9,10);1H/t4-,5+;/m0./s1 |
Clé InChI |
HHHUTVKCHWFLAS-UYXJWNHNSA-N |
SMILES isomérique |
C1[C@@H](CN[C@H]1CC(=O)O)F.Cl |
SMILES canonique |
C1C(CNC1CC(=O)O)F.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Fluoro-3-azabicyclo[3.2.1]octane](/img/structure/B15318071.png)

![1,1,1-Trifluoro-N-[(4-fluorophenyl)methyl]propan-2-amine](/img/structure/B15318080.png)


![rac-{[(1R,3R)-3-(propan-2-yl)-2,3-dihydro-1H-inden-1-yl]methyl}urea,cis](/img/structure/B15318113.png)







